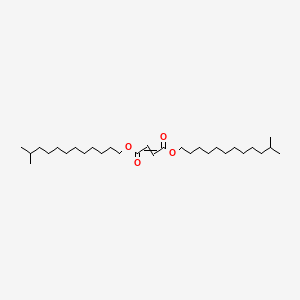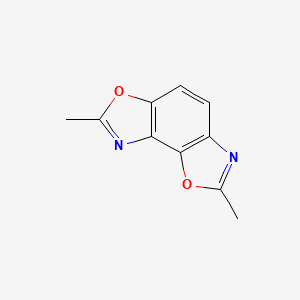
Benzene, 1-ethyl-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethyl-4-(phenylmethyl)-: is an organic compound with the molecular formula C15H16 It is a derivative of benzene, where an ethyl group and a phenylmethyl group are attached to the benzene ring1-ethyl-4-(phenylmethyl)benzene . It is a colorless liquid with a characteristic aromatic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize Benzene, 1-ethyl-4-(phenylmethyl)- is through Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to prevent over-alkylation.
Industrial Production Methods:
Catalytic Alkylation: In an industrial setting, catalytic alkylation is often employed. This method uses a solid acid catalyst, such as zeolites, to facilitate the alkylation of benzene with ethyl and benzyl groups. This process is advantageous due to its high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-ethyl-4-(phenylmethyl)- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid). The major products formed depend on the substituents and reaction conditions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically targets the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce the aromatic ring or side chains.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Benzene, 1-ethyl-4-(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: This compound is studied for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Polymer Production: It is used as a monomer or comonomer in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
Electrophilic Aromatic Substitution:
Step 1 (Slow): The π electrons in the benzene ring attack the electrophile, forming a sigma complex (arenium ion).
Step 2 (Fast): A proton is removed from the sigma complex by a base, restoring the aromaticity of the benzene ring and yielding the substituted product.
Molecular Targets and Pathways:
Aromatic Ring Activation: The presence of the ethyl and phenylmethyl groups can activate the benzene ring towards electrophilic substitution by increasing the electron density on the ring.
Comparación Con Compuestos Similares
Similar Compounds:
Benzene, 1-methyl-4-(phenylmethyl)-: This compound has a methyl group instead of an ethyl group attached to the benzene ring. It exhibits similar chemical properties but may differ in reactivity and physical properties.
Benzene, 1-ethyl-3-(phenylmethyl)-: This isomer has the phenylmethyl group attached at the meta position relative to the ethyl group. The positional difference can affect the compound’s reactivity and applications.
Uniqueness:
Substituent Effects: The specific positioning of the ethyl and phenylmethyl groups in Benzene, 1-ethyl-4-(phenylmethyl)- can influence its reactivity and selectivity in chemical reactions, making it unique compared to its isomers and other benzene derivatives.
Propiedades
| 620-85-9 | |
Fórmula molecular |
C15H16 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-benzyl-4-ethylbenzene |
InChI |
InChI=1S/C15H16/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
Clave InChI |
HSHDPVRGPKOGME-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

